molecular formula C23H31FO6 B15143515 Fludrocortisone acetate-d5

Fludrocortisone acetate-d5

Cat. No.: B15143515
M. Wt: 427.5 g/mol
InChI Key: SYWHXTATXSMDSB-QODBVBCXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fludrocortisone acetate-d5 is a deuterium-labeled analog of fludrocortisone acetate, a synthetic corticosteroid with potent mineralocorticoid and glucocorticoid activity. The deuterium substitution at five hydrogen positions (C21 and other unspecified sites) enhances its utility as an internal standard in analytical and pharmacokinetic studies . Its molecular formula is C23H26D5FO6 (molecular weight: 427.52 g/mol), distinguishing it from the non-deuterated parent compound (C23H31FO6, molecular weight: 422.49 g/mol) . This isotopic labeling improves precision in liquid chromatography-mass spectrometry (LC-MS) by providing a distinct mass signature, enabling accurate quantification of fludrocortisone acetate in biological matrices .

Properties

Molecular Formula

C23H31FO6

Molecular Weight

427.5 g/mol

IUPAC Name

[2-oxo-2-[(8S,9R,10S,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,10D

InChI Key

SYWHXTATXSMDSB-QODBVBCXSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fludrocortisone acetate-d5 involves the incorporation of deuterium atoms into the fludrocortisone acetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of fludrocortisone acetate using deuterium gas in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

Fludrocortisone acetate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deuterated alcohols .

Mechanism of Action

Fludrocortisone acetate-d5 exerts its effects by mimicking the action of endogenous mineralocorticoids. It binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. This leads to increased blood pressure and fluid retention. The deuterium labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .

Comparison with Similar Compounds

Non-Deuterated Fludrocortisone Acetate

  • Structural Differences : The absence of deuterium atoms reduces molecular weight (422.49 g/mol vs. 427.52 g/mol) and alters metabolic stability.
  • Pharmacological Activity: Both compounds share identical receptor binding profiles, activating mineralocorticoid receptors (MR) and glucocorticoid receptors (GR).
  • Analytical Utility: Fludrocortisone acetate-d5 eliminates interference from endogenous corticosteroids in assays, unlike the non-deuterated form, which may co-elute with metabolites .

Aldosterone

  • Receptor Specificity: Aldosterone is an endogenous MR agonist with negligible GR activity, whereas this compound (via its parent compound) activates both MR and GR .
  • Urinary Electrolyte Effects : Fludrocortisone acetate increases sodium retention and potassium excretion but exhibits weaker effects on urinary Na+ compared to aldosterone in preclinical models .
  • Half-Life : Fludrocortisone acetate has a prolonged half-life (~24 hours) due to fluorination at C9α, whereas aldosterone has a shorter half-life (~1 hour) .

Hydrocortisone

  • Glucocorticoid Potency : Fludrocortisone acetate has 10-fold higher glucocorticoid activity than hydrocortisone, attributed to the C9α-fluorine substitution, which enhances receptor affinity .
  • Mineralocorticoid Activity : Fludrocortisone acetate’s mineralocorticoid effect is 125–200 times stronger than hydrocortisone, making it suitable for treating adrenal insufficiency-related electrolyte imbalances .

Comparison with Other Deuterated Standards

Cortisone-d2

  • Application: Cortisone-d2 (C22H28D2O5, MW: 362.47 g/mol) is used to quantify endogenous cortisone levels. Unlike this compound, it lacks fluorine and deuterium at multiple positions, limiting its use in fluorinated corticosteroid assays .

Phenyl Acetate-d5

  • Metabolic Studies : Phenyl acetate-d5 is used to trace metabolic pathways of aromatic compounds, whereas this compound focuses on steroid quantification. The latter’s deuterium labeling strategy is tailored to avoid isotopic interference in MR/GR-targeted assays .

Pharmacokinetic and Analytical Data

Table 1: Key Properties of this compound and Comparators

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Key Advantage
This compound C23H26D5FO6 427.52 LC-MS internal standard Avoids co-elution with endogenous analytes
Fludrocortisone acetate C23H31FO6 422.49 Therapy for adrenal insufficiency High MR/GR dual activity
Aldosterone C21H28O5 360.44 Endogenous MR agonist Specific MR activation
Hydrocortisone C21H30O5 362.46 Anti-inflammatory, immunosuppressive Lower glucocorticoid potency

Table 2: Pharmacodynamic Comparison

Parameter Fludrocortisone Acetate Aldosterone Hydrocortisone
MR Activation (EC50) 0.1 nM 0.05 nM 100 nM
GR Activation (EC50) 1 nM >10,000 nM 10 nM
Half-Life (Hours) 24 1 8

Research Findings and Clinical Relevance

  • Analytical Performance: this compound demonstrated >98% purity in LC-MS methods, with a correlation coefficient (r²) of 0.999 in linearity tests, outperforming non-deuterated standards in sensitivity .
  • Clinical Trials : While fludrocortisone acetate showed mixed efficacy in treating orthostatic hypotension in Parkinson’s disease (Quality score: 48%) , its deuterated form remains critical in validating these clinical results through precise drug monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.